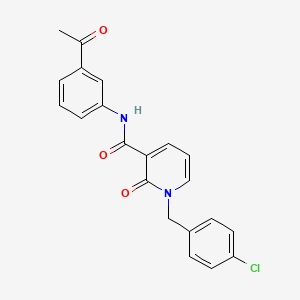

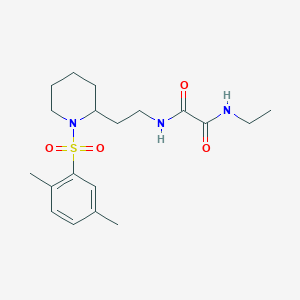

2-Ethyl-3H-isoindol-1-imine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Inhibition of Blood Platelet Aggregation : A study by Grisar et al. (1976) identified compounds related to 2-Ethyl-3H-isoindol-1-imine hydrochloride as effective in inhibiting the aggregation of human blood platelets induced by ADP. This suggests potential applications in the treatment of cardiovascular diseases or disorders related to platelet aggregation (Grisar, Claxton, & Mackenzie, 1976).

Preformulation Studies in Drug Development : Longhi et al. (1994) conducted preformulation studies of an isoxazolylnaphthoquinone derivative, a compound structurally similar to 2-Ethyl-3H-isoindol-1-imine hydrochloride. This research is relevant for understanding the stability and degradation kinetics of such compounds, which is crucial in pharmaceutical development (Longhi, de Bertorello, & Granero, 1994).

Synthesis and Crystallography : Morantes et al. (2014) described the synthesis and X-ray diffraction data of a compound related to 2-Ethyl-3H-isoindol-1-imine hydrochloride. This kind of research aids in understanding the molecular structure and potential applications in materials science or molecular engineering (Morantes et al., 2014).

Applications in Catalysis and Synthetic Chemistry : Berger and Imhof (2000) explored the use of a compound analogous to 2-Ethyl-3H-isoindol-1-imine hydrochloride in catalytic processes to produce specific organic compounds. This research could be significant in synthetic chemistry and the development of new catalytic methods (Berger & Imhof, 2000).

Development of New Chemical Entities : Research by Sato et al. (1990) on the synthesis of various functionalized isoindoles, similar to 2-Ethyl-3H-isoindol-1-imine hydrochloride, demonstrates the compound's potential in the creation of new chemical entities. Such entities could have applications in pharmaceuticals, agrochemicals, and materials science (Sato et al., 1990).

Zukünftige Richtungen

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . In the past, drugs containing heterocyclic nuclei have provided high chemotherapeutic values and acted as a remedy for the development of novel drugs . Therefore, compounds like “2-Ethyl-3H-isoindol-1-imine;hydrochloride” may have potential in future drug development.

Eigenschaften

IUPAC Name |

2-ethyl-3H-isoindol-1-imine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-2-12-7-8-5-3-4-6-9(8)10(12)11;/h3-6,11H,2,7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGOYONLLOAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2C1=N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3H-isoindol-1-imine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2413593.png)

![1-(4-Methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2413599.png)

![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413600.png)

![4-Nitro-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2413605.png)

![N-benzyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B2413612.png)